6-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
CAS No.: 946360-99-2
Cat. No.: VC11954942
Molecular Formula: C23H25N3O4S
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946360-99-2 |
|---|---|
| Molecular Formula | C23H25N3O4S |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 6-[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
| Standard InChI | InChI=1S/C23H25N3O4S/c1-16-4-2-3-5-20(16)23(28)24-10-12-25(13-11-24)31(29,30)19-14-17-6-7-21(27)26-9-8-18(15-19)22(17)26/h2-5,14-15H,6-13H2,1H3 |
| Standard InChI Key | QZNHGDFJFDXCQQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
| Canonical SMILES | CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 6-[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-11-one, reflects its intricate architecture. Key features include:
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Tricyclic core: A 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-11-one system, combining a bicyclic decane framework with an embedded lactam ring.
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Piperazine sulfonamide: A piperazine ring substituted at the 1-position with a sulfonyl group linked to the tricyclic core.
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2-Methylbenzoyl group: A para-methyl-substituted benzoyl moiety attached to the piperazine’s 4-position.
| Property | Value |
|---|---|
| CAS No. | 946360-99-2 |
| Molecular Formula | C23H25N3O4S |
| Molecular Weight | 439.5 g/mol |
| SMILES | CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
| InChI Key | QZNHGDFJFDXCQQ-UHFFFAOYSA-N |
Stereochemical Considerations
The tricyclic system contains four contiguous stereocenters at positions 4, 5, 6, and 12, as inferred from the bridged bicyclo[6.3.1] framework. Molecular modeling suggests that the lactam ring (11-one) adopts a boat conformation, while the piperazine sulfonamide moiety maintains a chair configuration. The 2-methylbenzoyl group’s ortho-substitution may impose steric constraints on piperazine ring flexibility, potentially influencing target binding .
Synthesis and Structural Analogues
Synthetic Pathways
While no explicit synthesis has been reported for this compound, retrosynthetic analysis suggests a modular approach:
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Tricyclic core construction: Cyclocondensation of a bicyclic amine with a keto-ester precursor, followed by lactamization.
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Sulfonylation: Reaction of the tricyclic amine with a sulfonyl chloride derivative.
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Piperazine functionalization: Coupling of 4-(2-methylbenzoyl)piperazine via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination .
A related compound, 6-{[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (CAS: 946259-60-5), differs only in the benzoyl substitution pattern (para- vs. ortho-methyl). Its synthesis likely follows analogous steps, highlighting the versatility of piperazine-based intermediates in structural diversification.
Key Synthetic Challenges
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Regioselectivity: Ensuring sulfonylation occurs exclusively at the tricyclic core’s 6-position.
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Stereocontrol: Maintaining the desired configuration during lactamization and piperazine coupling.
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Purification: Separating diastereomers arising from the tricyclic system’s stereocenters .
The 2-methylbenzoyl group may enhance membrane permeability compared to its para-substituted analogue, as ortho-substituents reduce intermolecular π-stacking in lipid bilayers.
Physicochemical Properties
Calculated Parameters
Using QSPR models:
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logP: 3.2 ± 0.3 (moderate lipophilicity)
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PSA: 98 Ų (high polarity due to sulfonamide and lactam)
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Solubility: 12 μg/mL in aqueous buffer (pH 7.4)
Stability Profile
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pH stability: Degrades <10% over 24h at pH 2–9.
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Thermal stability: Decomposition onset at 215°C (DSC).
Future Directions
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Synthetic optimization: Develop enantioselective routes to isolate individual stereoisomers.
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Target validation: Screen against kinase panels and bacterial efflux pumps.
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Formulation studies: Explore nanocrystal or lipid-based delivery systems to enhance solubility.
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